molecular formula CH5O4P B584854 (Hydroxymethyl)phosphonic acid CAS No. 1192622-39-1

(Hydroxymethyl)phosphonic acid

Cat. No. B584854
CAS RN: 1192622-39-1
M. Wt: 114.033
InChI Key: GTTBQSNGUYHPNK-DICFDUPASA-N
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Description

(Hydroxymethyl)phosphonic acid, also known as Diethyl phosphonomethanol or (Hydroxymethyl)phosphonic acid diethyl ester, is a technical grade compound with the linear formula HOCH2P(O)(OC2H5)2 . It has a molecular weight of 168.13 and is used in various applications due to its structural analogy with the phosphate moiety .


Synthesis Analysis

The synthesis of phosphonic acid from diphenyl phosphonates can be prepared under acidic conditions . Other methods include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular structure of (Hydroxymethyl)phosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecular formula is CH5O4P and the molecular weight is 112.022 .


Chemical Reactions Analysis

The chemical reactions involving (Hydroxymethyl)phosphonic acid are complex and varied. For example, the reaction outcome depends on the basicity of the amines . Amines with pKa > 7–8 gave the desired products. For less basic amines, reductive N-methylation coupled with oxidation of H3PO2 to H3PO3 became a relevant side reaction .


Physical And Chemical Properties Analysis

(Hydroxymethyl)phosphonic acid is a diprotic acid, which means it can donate two protons (H+) per molecule . It exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .

Scientific Research Applications

  • Bioactive Properties and Supramolecular Materials : Phosphonic acids, due to their structural analogy with phosphate moieties, are used in diverse applications like drug and pro-drug development, bone targeting, and the design of supramolecular or hybrid materials. They are also involved in the functionalization of surfaces, analytical purposes, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

  • Prebiotic Chemistry : Phosphonic acids, including hydroxymethyl phosphonic acid, have been identified in the Murchison meteorite and are believed to be involved in prebiotic chemical processes. Studies indicate their potential role as carriers of phosphorus, which is critical in the development of prebiotic carbohydrate derivatives (de Graaf, Visscher, & Schwartz, 1997).

  • Enantioselective Catalysis : Hydroxy phosphonic acids, including α-hydroxy phosphonic acids, are important in biological applications. Research into the asymmetric hydrophosphonylation of aldehydes with phosphonates provides a method for synthesizing enantioenriched α-hydroxy phosphonates, which are significant in organic chemistry (Suyama, Sakai, Matsumoto, Saito, & Katsuki, 2010).

  • Crystal Growth Kinetics and Industrial Applications : Phosphonate additives, including hydroxymethyl phosphonic acid, influence the crystal growth kinetics of hydroxyapatite, which has applications in biomineralization processes and industrial mineral scale formation (Zięba, Sethuraman, Perez, Nancollas, & Cameron, 1996).

  • Surface Modification and Nanomaterials Synthesis : Phosphonic acids are increasingly used in controlling surface and interface properties in various applications such as organic electronic devices, photovoltaic cells, biomaterials, biosensors, and in the synthesis of nanomaterials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

  • Bone Tissue Engineering : Phosphonate and phosphonic acid-containing polymers, due to their ability to bind hydroxyapatite, are of interest for bone tissue engineering. They can mimic natural bone healing mechanisms, making them excellent candidates for implantable bone grafts (Morozowich, Modzelewski, & Allcock, 2012).

Safety And Hazards

(Hydroxymethyl)phosphonic acid can cause skin irritation and serious eye irritation . It is harmful if swallowed and may cause respiratory irritation . Therefore, it is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound .

Future Directions

Recent research has focused on the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds by conjugate addition of hydrogen-phosphonates to different Michael acceptors . This could open up new avenues for the use of (Hydroxymethyl)phosphonic acid in various applications.

properties

IUPAC Name

hydroxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBQSNGUYHPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062554
Record name (Hydroxymethyl)phosphonic acid
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Molecular Weight

112.02 g/mol
Source PubChem
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Product Name

(Hydroxymethyl)phosphonic acid

CAS RN

2617-47-2
Record name (Hydroxymethyl)phosphonate
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Record name (Hydroxymethyl)phosphonic acid
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Record name Phosphonic acid, P-(hydroxymethyl)-
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Record name (HYDROXYMETHYL)PHOSPHONIC ACID
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